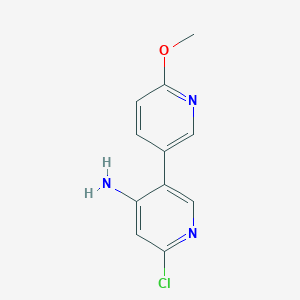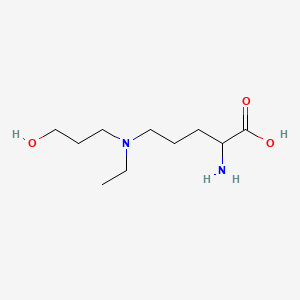
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is a synthetic organic compound with the molecular formula C10H22N2O3 and a molecular weight of 218.3 g/mol This compound is characterized by the presence of an amino group, a hydroxypropyl group, and an ethyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopentanoic acid and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or water) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps: The 5-aminopentanoic acid is first reacted with 3-hydroxypropylamine to form an intermediate. This intermediate is then further reacted with ethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 2-Amino-5-(ethyl(3-oxopropyl)amino)pentanoic Acid, while reduction of the amino groups may produce 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentane.
Applications De Recherche Scientifique
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic Acid: A simpler analog with a similar backbone but lacking the ethyl and hydroxypropyl groups.
2-Amino-3-methyl-pentanoic Acid: Another analog with a different substitution pattern on the pentanoic acid backbone.
2-Amino-2-ethyl-pentanoic Acid: A compound with an ethyl group at a different position on the pentanoic acid backbone.
Uniqueness
2-Amino-5-(ethyl(3-hydroxypropyl)amino)pentanoic Acid is unique due to the presence of both an ethyl and a hydroxypropyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets and enable the compound to participate in a wider range of chemical reactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H22N2O3 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-amino-5-[ethyl(3-hydroxypropyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H22N2O3/c1-2-12(7-4-8-13)6-3-5-9(11)10(14)15/h9,13H,2-8,11H2,1H3,(H,14,15) |
Clé InChI |
IQKRCKIFRUCPEA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C(=O)O)N)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


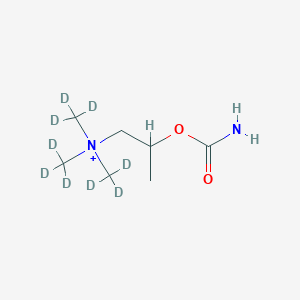
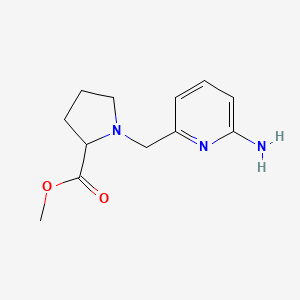
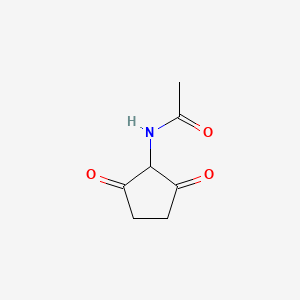

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
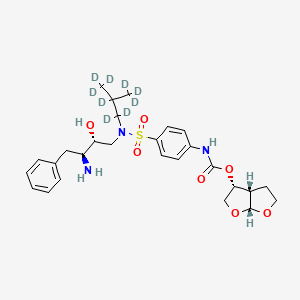
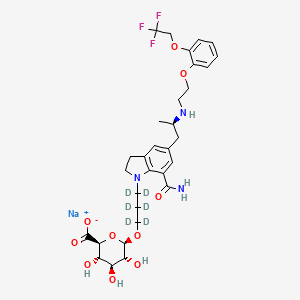

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

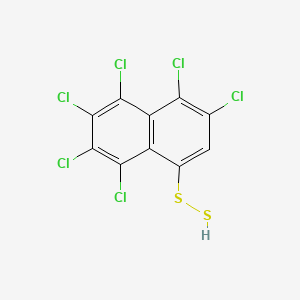
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

